1,4-Dimethylanthraquinone
Overview
Description
1,4-Dimethylanthraquinone (1,4-DMAQ) is a quinone compound with the molecular formula C14H10O2. It is a colorless, crystalline solid with a characteristic odor. 1,4-DMAQ is used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It has also been studied as a potential therapeutic agent for a variety of conditions, including cancer, diabetes, and neurological disorders.
Scientific Research Applications
Synthesis and Characterization of Anthracene Derivatives : A study focused on synthesizing and characterizing dimethylanthraquinone isomers, which are important intermediates for functional and special anthracene-based polymers. The study explored bromination and bromomethylation processes of these compounds (Yang Wen-jun, 2008).
Charge-transfer Complexes : Another research discussed the formation of donor-acceptor complexes using dimethyl-1,4-benzoquinone derivatives, examining their solid conductivity and spectral data. These complexes demonstrated small degrees of charge-transfer and potential semiconducting properties (A. Al-Rubaie, E. A. Al-Masoudi, 1990).
Chemical Defense in Harvestmen : In a study on arachnids, alkylated 1,4-benzoquinones were identified as defensive secretions effective against various predators. This research highlights the ecological significance of such chemical compounds (G. Machado et al., 2005).
Polymer Synthesis and Electrochemistry : Research on copoly(dimethylanthraquinonylene) polymers delved into their synthesis, molecular weights, and thermal properties. The study also examined the reduction potentials of these polymers, revealing their electrochemical characteristics (S. K. Gupta, W. Weber, 2000).
Step Growth Polymerization : A study explored a new type of step growth oligomerization using dimethylanthraquinones. It highlights a novel approach in the synthesis of oligomers containing anthraquinone units (I. Goodbody et al., 2008).
Molecular Dynamics in Crystals : This research investigated the rotational dynamics of methyl groups in aromatic cycloalkanones, including dimethylanthraquinone. It provides insight into the effects of molecular structure and environment on these dynamics (D. Cizmeciyan et al., 2005).
Mechanism of Action
Target of Action
1,4-Dimethylanthraquinone (C16H12O2) is a chemical compound that has been studied for its potential applications in various fields . The primary targets of this compound are DNA sequences, where it has been shown to cross-link to complementary sequences of DNA . This interaction is facilitated by non-covalent interactions, which stabilize the spontaneous hybridization of the target and probe sequences .
Mode of Action
The mode of action of this compound involves the covalent modification of the target DNA sequences. This is achieved through exposure to near UV light, which induces the formation of cross-linked duplexes . The reaction is dependent on the first unpaired nucleotide extended beyond the duplex formed by the association of the target and probe . The overall site and nucleotide selectivity seems to originate from the chemical requirements of cross-linking .
Biochemical Pathways
It is known that the compound has the ability to alkylate nucleic acids, generating highly reactive quinone methide intermediates under the control of light, enzymatic reduction, anion concentration, and the biological target itself .
Result of Action
The result of this compound’s action is the formation of cross-linked duplexes with DNA sequences . This can potentially interfere with the normal functioning of the DNA, leading to various molecular and cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s ability to cross-link to DNA sequences is induced by exposure to near UV light . Additionally, factors such as time dependency, temperature, solvent type, counterions, and pH levels can influence the behavior of the compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1,4-Dimethylanthraquinone has been found to interact with various biomolecules. For instance, it has been studied for its interaction with titanium dioxide nanoparticles . The nature of these interactions has been explored using UV-visible absorption spectroscopy and steady-state fluorescence spectroscopy .
Cellular Effects
Its interaction with titanium dioxide nanoparticles suggests potential influences on cell function .
Molecular Mechanism
The molecular mechanism of this compound is complex. It involves binding interactions with biomolecules and potential changes in gene expression
Temporal Effects in Laboratory Settings
Its photophysical properties have been studied, suggesting potential changes over time .
Properties
IUPAC Name |
1,4-dimethylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-9-7-8-10(2)14-13(9)15(17)11-5-3-4-6-12(11)16(14)18/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFAVJDEPNXAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061750 | |
Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1519-36-4 | |
Record name | 1,4-Dimethyl-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1519-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,4-Dimethylanthraquinone influence its photochemical reactivity?
A: The addition of methyl groups to the anthraquinone backbone in this compound introduces steric strain. This strain affects the molecule's photochemical behavior. Research comparing this compound to a sterically hindered analog, 1,4-hexyl-bridged anthraquinone, has investigated the impact of this structural feature on photoinduced intramolecular hydrogen-atom transfer. [] This type of comparative study highlights how subtle modifications to the parent anthraquinone structure can lead to significant differences in reactivity.
Q2: What insights have been gained from studying the barriers to rotation of the methyl groups in this compound?
A: Researchers have used techniques like solid-state NMR to investigate the rotational barriers of the methyl groups in this compound. [] These studies, conducted in the context of related compounds like 4-methylacridine and 1,4-dimethylanthracene, provide information about the molecule's conformational dynamics. Understanding these dynamics can be crucial in comprehending how this compound might interact with other molecules or within specific chemical environments.
Q3: What are the implications of the observed intramolecular hydrogen-atom abstraction in photoexcited this compound?
A: Studies have shown that upon photoexcitation, this compound undergoes intramolecular hydrogen-atom abstraction. [] This process is significant because it can initiate a cascade of subsequent reactions, leading to the formation of various products. Investigating this photochemical behavior is essential for understanding the potential applications and reactivity of this compound in photochemical systems.
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